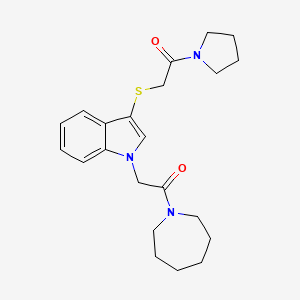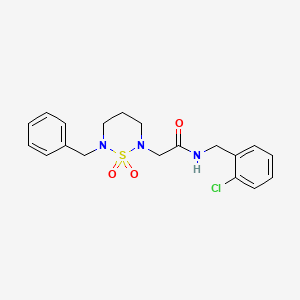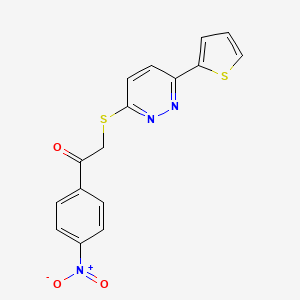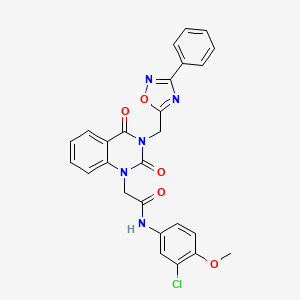![molecular formula C20H16F3N3O3S B11282031 5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11282031.png)
5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and sulfonamide formation. One common method involves the trifluoromethylation of a pyridine derivative, followed by sulfonamide formation through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
Pyridalyl: An insecticide with superior pest control properties.
Uniqueness
5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a sulfonamide group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form stable hydrogen bonds, making it valuable in various applications .
Properties
Molecular Formula |
C20H16F3N3O3S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
5-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-13-5-7-18(8-6-13)30(28,29)26-17-9-14(11-24-12-17)19(27)25-16-4-2-3-15(10-16)20(21,22)23/h2-12,26H,1H3,(H,25,27) |
InChI Key |
BOQKBUJLLHSJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11281957.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11281959.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11281962.png)
![N-(2-Methoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B11281970.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B11281978.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B11281997.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11282000.png)
![2-[(2-Chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11282001.png)

![N-(4-Acetylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11282008.png)
![14-(2-phenylethyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11282019.png)
